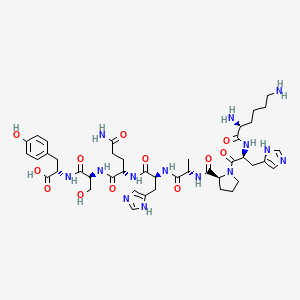![molecular formula C21H14N2O B14182359 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile CAS No. 923268-35-3](/img/structure/B14182359.png)
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound consists of a benzofuran moiety linked to a benzonitrile group, with an aminophenyl substituent
Vorbereitungsmethoden
The synthesis of 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where an aminophenyl boronic acid is coupled with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Addition of the Benzonitrile Group: This can be done through nucleophilic substitution reactions where a suitable nitrile precursor is introduced.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated and scalable processes.
Analyse Chemischer Reaktionen
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aminophenyl and benzonitrile moieties. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives that retain the core benzofuran structure.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has been studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, its aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzofuran moiety can also participate in π-π stacking interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile can be compared with other similar compounds, such as:
4-(3-Aminophenyl)benzonitrile:
4-(4-Aminophenyl)benzonitrile: Similar to the previous compound but with a different substitution pattern, leading to different chemical and biological properties.
3-(4-Aminophenyl)benzonitrile: Another isomer with distinct properties due to the position of the aminophenyl group.
Eigenschaften
CAS-Nummer |
923268-35-3 |
|---|---|
Molekularformel |
C21H14N2O |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-[3-(4-aminophenyl)-2-benzofuran-1-yl]benzonitrile |
InChI |
InChI=1S/C21H14N2O/c22-13-14-5-7-15(8-6-14)20-18-3-1-2-4-19(18)21(24-20)16-9-11-17(23)12-10-16/h1-12H,23H2 |
InChI-Schlüssel |
ATHHNIOVOGIGEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)N)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)

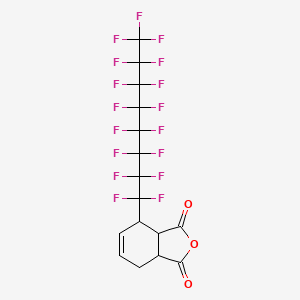

![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)

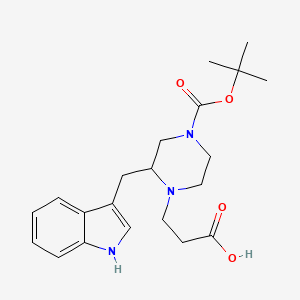
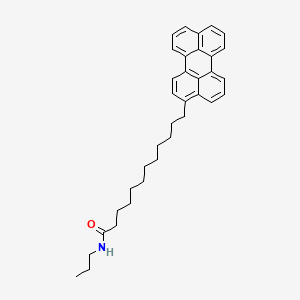

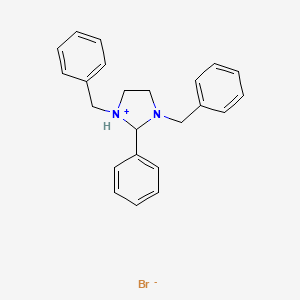
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
